molecular formula C7H5NO2 B1209928 Benzo[d]isoxazol-3-ol CAS No. 21725-69-9

Benzo[d]isoxazol-3-ol

Cat. No. B1209928
CAS RN: 21725-69-9
M. Wt: 135.12 g/mol
InChI Key: QLDQYRDCPNBPII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]isoxazol-3-ol derivatives involves various strategies, including [5 + 1] and [5 + 2] cycloaddition reactions facilitated by gold catalysis, demonstrating the compound's utility as a novel nucleophile in organic synthesis (Xu, Zhao, Li, & Liu, 2018). Moreover, the iodine(III)-mediated [3 + 2] cyclization in aqueous medium offers a one-pot approach to synthesize benzo[d]isoxazole-4,7-diols, showcasing the versatility in constructing benzoisoxazole frameworks (Hou, Lu, & Liu, 2013).

Molecular Structure Analysis

The molecular structure and reactivity of benzoisoxazole derivatives, such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives, have been elucidated through X-ray diffraction analysis and ab initio calculations. These studies reveal insights into the electronic structure, electron affinity, and aromaticity, which are crucial for their reactivity and potential applications in organic electronics (Chmovzh et al., 2023).

Chemical Reactions and Properties

Benzo[d]isoxazol-3-ol derivatives engage in a variety of chemical reactions, including cycloadditions that enable the concise and chemoselective synthesis of complex heterocyclic structures. These reactions underline the compound's role as a versatile building block in organic synthesis (Xu, Zhao, Li, & Liu, 2018).

Physical Properties Analysis

The physical properties of benzo[d]isoxazol-3-ol derivatives are closely tied to their molecular structure, with specific focus on solubility, melting point, and stability. These characteristics are essential for determining the compound's suitability in various applications, from material science to pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of benzo[d]isoxazol-3-ol, including acidity, basicity, and reactivity with various organic and inorganic reagents, are pivotal for its functionalization and application in synthesis. The compound's ability to participate in cycloaddition reactions, for example, is a testament to its rich chemistry and utility in constructing complex molecular architectures (Xu, Zhao, Li, & Liu, 2018).

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

Benzo[d]isoxazol-3-ol derivatives have been synthesized and evaluated as D-amino acid oxidase (DAAO) inhibitors. DAAO catalyzes the oxidation of D-amino acids, including d-serine, an agonist at the NMDA receptor. A study found that 5-chloro-benzo[d]isoxazol-3-ol (CBIO) potently inhibited DAAO with submicromolar IC50, enhancing plasma and brain levels of d-serine when co-administered orally with d-serine in rats (Ferraris et al., 2008).

Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazoles can act as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions demonstrate the chemical versatility of benzo[d]isoxazoles in synthetic organic chemistry (Xu et al., 2018).

Anticonvulsant Properties

A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives have been prepared and evaluated for their anticonvulsant activities, showing potential as antiepileptic drugs. These compounds exhibited significant efficacy in animal models, suggesting their therapeutic potential for epilepsy treatment (Malik et al., 2014).

Antioxidant and Anticancer Activities

Novel 2-allylbenzo[d]isoxazol-3(2H)-ones have shown significant in vitro antioxidant and anticancer activities, particularly against human colon cancer cells. These findings indicate the potential of benzo[d]isoxazol-3-ol derivatives in the development of new therapeutic agents for cancer and oxidative stress-related diseases (Anand et al., 2014).

Receptor Tyrosine Kinase Inhibition

Benzoisoxazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor families. These compounds exhibited promising in vivo efficacy in models of VEGF-stimulated vascular permeability and tumor growth (Ji et al., 2008).

Anti-Tubercular Activity

Certain benzo[d]isoxazole derivatives have been identified as potent anti-tubercular agents, effective against Mycobacterium tuberculosis strains. This highlights the potential of these compounds in the development of new treatments for tuberculosis (Naidu et al., 2016).

Enhancement of D-Serine Efficacy

Coadministration of a DAAO inhibitor, such as 5-chloro-benzo[d]isoxazol-3-ol, with D-serine enhances the efficacy of D-serine in attenuating prepulse inhibition deficits. This suggests therapeutic potential for coadministration of D-serine and a DAAO inhibitor in the treatment of schizophrenia (Hashimoto et al., 2009).

Safety And Hazards

Benzo[d]isoxazol-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

properties

IUPAC Name

1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDQYRDCPNBPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176116
Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazol-3-ol

CAS RN

21725-69-9
Record name 1,2-Benzisoxazol-3(2H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisoxazol-3(2H)-one
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Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
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Record name 1,2-benzoxazol-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
D Ferraris, B Duvall, YS Ko, AG Thomas… - Journal of medicinal …, 2008 - ACS Publications
d-Amino acid oxidase (DAAO) catalyzes the oxidation of d-amino acids including d-serine, a full agonist at the glycine site of the NMDA receptor. A series of benzo[d]isoxazol-3-ol …
Number of citations: 157 pubs.acs.org
K Hashimoto, Y Fujita, M Horio, S Kunitachi, M Iyo… - Biological …, 2009 - Elsevier
BACKGROUND: D-Serine, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptors, is effective in the treatment of schizophrenia. However, orally administered D-serine …
Number of citations: 146 www.sciencedirect.com
N Gong, XY Li, Q Xiao, YX Wang - Anesthesiology, 2014 - pubs.asahq.org
Background: d-Amino acid oxidase (DAAO) is a flavin adenine dinucleotide-dependent peroxisomal flavoenzyme which is almost exclusively expressed within astrocytes in the spinal …
Number of citations: 28 pubs.asahq.org
JF Berry, DV Ferraris, B Duvall, N Hin… - ACS medicinal …, 2012 - ACS Publications
A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones were synthesized and evaluated for their ability to inhibit human and porcine forms of d-amino acid oxidase (DAAO). The …
Number of citations: 33 pubs.acs.org
HS Waagepetersen - Handbook of Neurochemistry and …, 2008 - books.google.com
GABA neurotransmission involves biosynthesis and metabolic degradation of GABA, its stimulus‐coupled release and receptor interaction, as well as inactivation by high‐affinity …
Number of citations: 3 books.google.com
M Horio, Y Fujita, T Ishima, M Iyo… - The Open Clinical …, 2009 - benthamopen.com
D-Alanine, one of D-amino acids present in the mammalian brain, is a selective and potent agonist at the Nmethyl-D-aspartate (NMDA) receptors. Like D-serine, D-alanine is reported to …
Number of citations: 31 benthamopen.com
N Gong, YC Wang, HL Wang, AN Ma, K Hashimoto… - …, 2012 - Elsevier
A series of experiments using technologies of gene mutation and silencing as well as chemical biology have demonstrated that spinal d-amino acid oxidase (DAAO) contributes to the …
Number of citations: 31 www.sciencedirect.com
S Ma, XY Li, N Gong, YX Wang - Journal of pharmaceutical and biomedical …, 2015 - Elsevier
Spinal d-amino acid oxidase (DAAO) is an FAD-dependent peroxisomal flavoenzyme which mediates the conversion of neutral and polar d-amino acids (including d-serine) to the …
Number of citations: 17 www.sciencedirect.com
JM Lu, N Gong, YC Wang… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Spinal reactive oxygen species (ROS) are critically involved in chronic pain. d‐Amino acid oxidase (DAAO) oxidizes d‐amino acids such as d‐serine to …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
JL Huang, XL Chen, C Guo, YX Wang - Amino acids, 2012 - Springer
d-Amino acid oxidase (DAAO), a FAD-dependent peroxisomal flavoenzyme that catalyzes oxidation of d-amino acids to hydrogen peroxide, is distributed in the spinal cord almost …
Number of citations: 42 link.springer.com

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